N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-10-3-1-2-4-11(10)21-18-13)17-9-7-15-12-5-6-16-19(12)8-9/h5-8H,1-4H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPUFYVRLFGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN4C(=CC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that compounds containing this structure can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often range from 12.5 to 61.05 µM depending on the specific derivative and the cell line tested .
Anti-inflammatory Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has also been evaluated for anti-inflammatory effects. Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases . This property is crucial as it aligns with the growing need for treatments that are both effective and have fewer side effects compared to traditional anti-inflammatory drugs.
Antimicrobial Activity
Emerging studies indicate that certain derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods including copper-catalyzed reactions and microwave-assisted synthesis. These methods facilitate the efficient production of diverse derivatives with potentially enhanced biological activities . The adaptability of synthetic routes allows for the modification of chemical structures to optimize pharmacological effects.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical in understanding how structural modifications influence biological activity. Research has shown that changes in substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly alter the compound's efficacy against different targets such as PI3Kδ isoforms and other kinases involved in cancer progression .
Case Study: Anticancer Efficacy
In a recent study involving a library of synthesized pyrazolo[1,5-a]pyrimidine derivatives, several compounds were screened for their anticancer activity against MDA-MB-231 (human breast cancer) cell line using MTT assays. The results indicated that some derivatives exhibited significant growth inhibition compared to control groups, highlighting their potential as lead compounds for further development into anticancer agents .
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives by evaluating their effects on cytokine release in vitro. The findings suggested that certain compounds could effectively reduce levels of inflammatory markers in cultured cells, thereby supporting their use in inflammatory disease models .
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrimidine core, which distinguishes it from closely related scaffolds. Key comparisons include:
Notes:
- The naphthalene substituent in Compound 6 enhances steric bulk, correlating with its high potency against MTB .
- Replacing pyrimidine with pyrazine (as in CK1 inhibitors) alters electron distribution, likely influencing kinase selectivity .
Structure-Activity Relationship (SAR) Insights
- Rigidity vs. Flexibility: The pyrazolo[1,5-a]pyrimidine core in the target compound provides conformational rigidity, which may improve binding entropy compared to more flexible analogs like pyrazolo[1,5-a]pyrazines . Nuclear Overhauser effect (NOE) data from related pyrazolopyrimidines confirm restricted rotation in the bicyclic system, stabilizing bioactive conformations .
- Substituent Effects : Bulky groups (e.g., naphthalene in Compound 6) enhance potency against MTB but may reduce solubility. In contrast, CK1 inhibitors prioritize smaller, polar substituents for kinase active-site compatibility .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine moiety fused with a tetrahydrobenzo[d]isoxazole. The synthesis of such compounds often involves multi-step reactions that enhance their bioactivity through structural modifications. Recent studies have focused on optimizing synthetic routes to improve yields and reduce environmental impact .
Anticancer Activity
Mechanisms of Action:
this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases involved in cancer progression, including BRAF(V600E) and EGFR . The compound's ability to induce apoptosis in cancer cells is also noteworthy.
Case Studies:
- Breast Cancer Cell Lines: A study tested several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting potential for synergistic effects in treatment protocols .
- NCI Drug Screen: Compounds similar to this compound were screened against 60 human cancer cell lines by the National Cancer Institute (NCI), revealing potent activity with GI50 values indicating effective growth inhibition across multiple cancer types .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several key enzymes:
- Dihydroorotate Dehydrogenase (DHODH): Inhibition assays showed that it could effectively block DHODH activity, which is crucial for pyrimidine biosynthesis and has implications in immunosuppressive therapy .
- Xanthine Oxidase: Some derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This activity suggests potential applications in treating gout and hyperuricemia .
Pharmacological Profile
Anti-inflammatory and Antibacterial Activities:
In addition to anticancer properties, pyrazolo derivatives often exhibit anti-inflammatory and antibacterial activities. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and microbial resistance .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for the rational design of more potent derivatives. Modifications at specific positions on the pyrazolo or benzo[d]isoxazole rings can significantly influence biological activity. Research continues to elucidate these relationships to optimize therapeutic efficacy while minimizing side effects .
Q & A
Basic: What are the key considerations for synthesizing N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide?
Methodological Answer:
Synthesis of this compound involves multi-step organic reactions, often starting with heterocyclic precursors like pyrazolo[1,5-a]pyrimidines and tetrahydrobenzo[d]isoxazole derivatives. Critical considerations include:
- Reaction Sequence : Use sequential coupling reactions (e.g., amidation, cyclization) to assemble the core structure .
- Condition Optimization : Control temperature (e.g., 60–80°C for amide bond formation), solvent polarity (DMF or THF for solubility), and catalysts (e.g., trifluoroacetic acid for cyclization) .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
Basic: How is reaction progress monitored during synthesis?
Methodological Answer:
- TLC Analysis : Use silica plates with UV-active indicators; track intermediates using mobile phases like dichloromethane/methanol (9:1) .
- Spectroscopic Monitoring : Collect NMR at critical stages (e.g., after coupling reactions) to confirm structural motifs like pyrazole NH (~10 ppm) or isoxazole protons (~6.5 ppm) .
- Mass Spectrometry : Validate molecular ions via HRMS (e.g., ESI+ mode) to confirm mass accuracy within ±2 ppm .
Advanced: How can statistical design of experiments (DoE) optimize synthesis conditions?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, temperature) affecting yield .
- Response Surface Methodology (RSM) : Apply central composite designs to model interactions (e.g., solvent polarity vs. catalyst loading) and predict optimal conditions .
- Validation : Replicate predicted optimal conditions (e.g., 70°C, DMF/HO 3:1) to verify yield improvements (e.g., from 55% to 75%) .
Advanced: What strategies address conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine - HSQC and HMBC NMR to resolve overlapping signals (e.g., tetrahydrobenzoisoxazole protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine vs. pyrazole substitution) using single-crystal data .
- Isotopic Labeling : Introduce labels to track nitrogen environments in complex heterocycles .
Advanced: How to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Incubation : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and incubate at 37°C for 24–72 hours .
- HPLC Monitoring : Use C18 columns with UV detection (λ = 254 nm) to quantify degradation products (e.g., hydrolyzed amide bonds) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t) using first-order decay models .
Advanced: How can computational modeling predict reactivity for derivative synthesis?
Methodological Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., nucleophilic attack on pyrimidine rings) .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMF stabilizing carboxamide intermediates) .
- Machine Learning : Train models on existing reaction data to predict regioselectivity in heterocyclic substitutions .
Basic: What characterization techniques confirm the compound’s purity and structure?
Methodological Answer:
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
- Multinuclear NMR : Assign shifts (e.g., carbonyl carbons at ~170 ppm) and - COSY for connectivity .
- Thermal Analysis : Use DSC to identify melting points (e.g., 200–220°C) and detect polymorphs .
Advanced: How to resolve low yields in coupling reactions involving the pyrazole ring?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings or CuI for Ullmann reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of pyrazole amines .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of secondary amines) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
